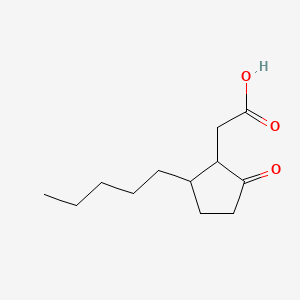

2-(2-Oxo-5-pentylcyclopentyl)acetic acid

Description

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

2-(2-oxo-5-pentylcyclopentyl)acetic acid |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-9-6-7-11(13)10(9)8-12(14)15/h9-10H,2-8H2,1H3,(H,14,15) |

InChI Key |

RRXVPZAFZHEESZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(=O)C1CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination and Dechlorination Strategy

In a method patented by CN101302157B, methyl dihydrojasmonate undergoes chlorination using agents like N-chlorosuccinimide (NCS) in dichloromethane at reflux temperatures (40–60°C) for 3–8 hours. The intermediate chloro derivative is subsequently treated with organic amines (e.g., triethylamine) to induce dechlorination and ketone formation. This step achieves a 70–85% yield of 3-oxo-2-pentyl cyclopentenyl methyl acetate, which is hydrolyzed to the target acid.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Chlorinating Agent | N-chlorosuccinimide (1:1.2 mol ratio) |

| Solvent | Dichloromethane |

| Temperature | 40–60°C (reflux) |

| Reaction Time | 5 hours |

| Yield | 78% (intermediate) |

Hydrolysis of the Ester Intermediate

The methyl ester group of 3-oxo-2-pentyl cyclopentenyl methyl acetate is hydrolyzed using aqueous NaOH (10% w/v) at 80°C for 2 hours, followed by acidification with HCl to precipitate the carboxylic acid. This step achieves >90% conversion efficiency.

Transition Metal-Catalyzed Cyclization

CN111646899A discloses a rhodium-catalyzed method starting from 2-pentyl-2-cyclopentenone and dimethyl malonate. The reaction employs a rhodium chloride-bis(diphenylphosphinomethane) complex and L-proline as a co-catalyst, enabling a Michael addition-cyclization sequence.

Catalytic Cycle and Optimization

The rhodium catalyst (0.01 mol%) activates the cyclopentenone substrate, facilitating nucleophilic attack by dimethyl malonate at the β-position. Key optimizations include:

-

Temperature: 0°C to prevent side reactions.

-

Ligand Ratio: A 1:3 molar ratio of RhCl₃ to bis(diphenylphosphinomethane) enhances catalytic activity.

-

Solvent: Methanol improves solubility and reaction homogeneity.

Performance Data:

| Metric | Value |

|---|---|

| Substrate Conversion | 99.5% |

| Intermediate Yield | 93.1% (dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate) |

| Final Hydrolysis Yield | 89% |

Decarboxylation and Workup

The malonate intermediate undergoes basic hydrolysis (NaOH, 80°C) and subsequent decarboxylation at 120°C under vacuum to yield 2-(2-Oxo-5-pentylcyclopentyl)acetic acid.

Fridel-Crafts Acylation and Cyclization

A classical approach involves Fridel-Crafts acylation of succinic anhydride with n-pentyl chloride in the presence of AlCl₃, forming 2-pentyl-1,3-cyclopentanedione. This dione is subjected to Michael addition with methyl acrylate, followed by ester hydrolysis.

Reaction Mechanism

-

Acylation: Succinic anhydride reacts with n-pentyl chloride at 50°C, forming a diketone intermediate.

-

Michael Addition: Methyl acrylate adds to the diketone’s α,β-unsaturated ketone system.

-

Cyclization: Intramolecular esterification forms the cyclopentane ring.

Challenges:

-

Low regioselectivity during Michael addition (50:50 mixture of isomers).

-

Requires chromatographic separation, reducing overall yield to 65%.

Epoxidation-Ring Opening Strategy

U.S. Patent 5,302,745 describes an epoxidation-ring opening route starting from 2-pentyl-2-cyclopentenone. The olefin is epoxidized using hydrogen peroxide (70%) and potassium hydroxide, followed by Wittig reaction with trimethylphosphine acetate. Acidic workup induces ring closure and ketone formation.

Key Steps:

-

Epoxidation: 2-pentyl-2-cyclopentenone → epoxide (85% yield).

-

Wittig Reaction: Epoxide + trimethylphosphine acetate → dienol acetate.

-

Acid-Catalyzed Rearrangement: Dienol acetate → 2-(2-Oxo-5-pentylcyclopentyl)acetic acid (75% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Key Advantage |

|---|---|---|---|---|

| Chlorination-Dechlorination | 78 | Low | High | Minimal byproducts |

| Rhodium Catalysis | 93 | High | Moderate | High regioselectivity |

| Fridel-Crafts | 65 | Moderate | Low | Uses commodity chemicals |

| Epoxidation | 75 | High | Moderate | Avoids transition metals |

The rhodium-catalyzed method offers the highest yield but requires expensive catalysts. Industrial applications favor the chlorination-dechlorination route due to its cost-effectiveness and simplicity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-5-pentylcyclopentyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions where the acetic acid moiety or the pentyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Compounds with additional oxo or hydroxyl groups.

Reduction Products: Compounds with hydroxyl groups replacing the oxo group.

Substitution Products: Compounds with different functional groups replacing the acetic acid moiety or the pentyl group.

Scientific Research Applications

Chemistry

2-(2-Oxo-5-pentylcyclopentyl)acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates potential biological activities, including:

- Antidiabetic Properties : Compounds similar in structure have demonstrated protective effects on pancreatic β-cells under stress conditions, suggesting potential for diabetes treatment.

- Neuroprotective Effects : Studies have shown that this compound may reduce neuronal cell death induced by oxidative stress, indicating applications in neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest it might inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Medicine

The compound is being investigated for its therapeutic properties , particularly as a precursor for drug development aimed at treating metabolic disorders and neurodegenerative diseases.

Case Study 1: β-cell Protective Activity

In a study examining various benzamide derivatives on pancreatic β-cell viability, certain analogs exhibited significant protective effects against endoplasmic reticulum stress-induced apoptosis. The compound designated as WO5m showed maximal activity at a concentration of 0.1 μM, highlighting its potential as a therapeutic agent for diabetes management.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another study focused on the neuroprotective effects of related compounds in oxidative stress models. Results indicated that these compounds significantly reduced neuronal cell death, suggesting their role in developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-5-pentylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₁₃H₁₁FO₃

- Structure: Contains a cyclopentenone ring fused with a 4-fluorophenyl group and an acetic acid side chain.

- Applications : Used as an industrial raw material (99% purity) .

- The cyclopentenone ring (α,β-unsaturated ketone) may increase reactivity in Michael addition reactions, unlike the saturated cyclopentane ring in the target compound.

(2-Cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic Acid

Key Features :

- Structure : Features a complex indane core with chlorine substituents, a cyclopentyl group, and an acetic acid moiety.

- Pharmacology : Acts as a polyvalent saluretic agent, extensively metabolized via hydroxylation of the cyclopentyl group in humans and chimpanzees .

- Comparison: The chlorine atoms and indane ring confer potent pharmacological activity, contrasting with the simpler structure of the target compound.

3-Oxo-2-pentyl-cyclopentaneacetic Acid (Dihydrojasmonic Acid)

Key Features :

- Molecular Formula : C₁₂H₂₀O₃

- Structure : Contains a cyclopentane ring with a ketone at position 3 and a pentyl group at position 2.

- Comparison: The positional isomerism (ketone at position 3 vs. position 2 in the target compound) alters hydrogen-bonding capacity and steric interactions.

Research Implications

- Structural Modifications : The pentyl chain in 2-(2-Oxo-5-pentylcyclopentyl)acetic acid may enhance membrane permeability compared to fluorine or chlorine-substituted analogs, but reduce target specificity .

- Safety Profile : Unlike chlorinated or fluorinated derivatives, the absence of halogens in the target compound and dihydrojasmonic acid suggests lower toxicity risks .

- Synthetic Utility : The ketone and acetic acid groups enable derivatization into esters or amides, expanding utility in drug discovery or material science.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-Oxo-5-pentylcyclopentyl)acetic acid in academic laboratories?

- Methodological Answer : Utilize stepwise synthesis involving cyclopentane ring formation followed by functionalization. For example, analogous compounds like ethyl 5-oxo-1-cyclopentene-1-carboxylate are synthesized via ketone acylation . Retrosynthetic analysis using PubChem data can identify feasible pathways, such as coupling cyclopentane precursors with acetic acid derivatives .

Q. What safety protocols should be followed when handling 2-(2-Oxo-5-pentylcyclopentyl)acetic acid?

- Methodological Answer : Adhere to GHS guidelines: wear PPE (gloves, goggles), ensure fume hood ventilation, and follow first-aid measures for skin/eye exposure as outlined for structurally similar acids . Store at -20°C in airtight, light-resistant containers to prevent oxidative degradation .

Q. How can the purity of synthesized 2-(2-Oxo-5-pentylcyclopentyl)acetic acid be validated?

- Methodological Answer : Perform acid-base titration with standardized NaOH (using phenolphthalein endpoint) to quantify carboxylic acid content, ensuring <10% error via triplicate trials . Complementary methods like NMR (referencing PubChem entries for analogous compounds) confirm structural integrity .

Advanced Research Questions

Q. How do reaction conditions influence the yield of 2-(2-Oxo-5-pentylcyclopentyl)acetic acid in multi-step syntheses?

- Methodological Answer : Optimize parameters:

- Temperature : Room temperature for acylation steps minimizes side reactions .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance cyclopentane ring stability .

- Purification : Monitor byproducts via TLC and employ column chromatography for isolation . Conflicting yields may arise from solvent polarity; use anhydrous conditions for ketone intermediates .

Q. What metabolic pathways are implicated in the biodegradation of 2-(2-Oxo-5-pentylcyclopentyl)acetic acid?

- Methodological Answer : Structural analogs undergo β-oxidation of the pentyl chain or glycine conjugation, as observed in urinary acyl glycine metabolites . Enzymatic assays with liver microsomes and LC-MS can identify specific metabolites and degradation kinetics .

Q. What strategies mitigate instability of 2-(2-Oxo-5-pentylcyclopentyl)acetic acid in aqueous buffers during bioassays?

- Methodological Answer : Lyophilize the compound and reconstitute in anhydrous DMSO immediately before use to limit hydrolysis. Conduct stability studies across pH 4–9 and temperatures (4–37°C) to determine optimal buffer conditions . For long-term storage, use argon-purged vials .

Q. How can regioselective modification of the cyclopentyl ring in 2-(2-Oxo-5-pentylcyclopentyl)acetic acid be achieved?

- Methodological Answer : Introduce directing groups (e.g., acetamido moieties ) or employ transition metal catalysts (e.g., Pd/Cu) to favor substitution at the 5-pentyl position. Computational modeling (DFT) predicts reactive sites by analyzing ring strain and electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.